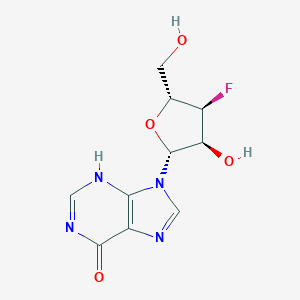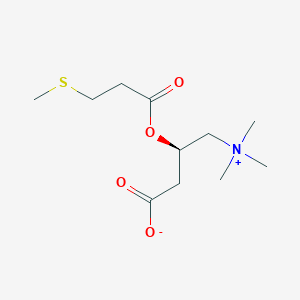
N-Acetyl-gastrin releasing peptide ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-gastrin releasing peptide ethyl ester, also known as NAc-GRP-EE, is a synthetic peptide that has gained significant attention in scientific research. This peptide is derived from the gastrin-releasing peptide (GRP), which is a neuropeptide that stimulates the release of gastrin and other gastrointestinal hormones. NAc-GRP-EE is a modified version of GRP, which has been shown to have improved stability and bioavailability.
作用机制
N-Acetyl-gastrin releasing peptide ethyl ester exerts its biological effects by binding to the GRP receptor, which is a G protein-coupled receptor that is expressed in various tissues, including the brain, gastrointestinal tract, and lungs. Upon binding to the GRP receptor, N-Acetyl-gastrin releasing peptide ethyl ester activates intracellular signaling pathways, leading to the release of various neurotransmitters, hormones, and cytokines.
Biochemical and Physiological Effects:
N-Acetyl-gastrin releasing peptide ethyl ester has been shown to have various biochemical and physiological effects, including the stimulation of gastric acid secretion, the regulation of gastrointestinal motility, and the modulation of pain perception. In addition, N-Acetyl-gastrin releasing peptide ethyl ester has been shown to enhance memory and learning in animal models, suggesting a potential role in the treatment of cognitive disorders.
实验室实验的优点和局限性
One of the main advantages of N-Acetyl-gastrin releasing peptide ethyl ester is its improved stability and bioavailability compared to the native GRP peptide. This makes it easier to administer and study in laboratory experiments. However, one of the limitations of N-Acetyl-gastrin releasing peptide ethyl ester is its relatively high cost compared to other peptides, which may limit its widespread use in research.
未来方向
There are several future directions for the study of N-Acetyl-gastrin releasing peptide ethyl ester. One potential direction is the development of N-Acetyl-gastrin releasing peptide ethyl ester-based therapeutics for the treatment of cognitive disorders, such as Alzheimer's disease. Another direction is the investigation of N-Acetyl-gastrin releasing peptide ethyl ester as a potential biomarker for the diagnosis and prognosis of various cancers. Additionally, the development of new N-Acetyl-gastrin releasing peptide ethyl ester analogs with improved potency and selectivity may lead to the discovery of new drugs for the treatment of various diseases.
合成方法
The synthesis of N-Acetyl-gastrin releasing peptide ethyl ester involves the modification of the GRP peptide sequence by adding an acetyl group to the N-terminus and an ethyl ester group to the C-terminus. This modification improves the stability of the peptide and enhances its ability to penetrate cell membranes. The synthesis of N-Acetyl-gastrin releasing peptide ethyl ester can be achieved using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS) methods.
科学研究应用
N-Acetyl-gastrin releasing peptide ethyl ester has been extensively studied in various scientific fields, including neuroscience, cancer research, and drug development. In neuroscience, N-Acetyl-gastrin releasing peptide ethyl ester has been shown to enhance memory and learning in animal models. In cancer research, N-Acetyl-gastrin releasing peptide ethyl ester has been investigated as a potential therapeutic agent for the treatment of various cancers, including prostate, breast, and lung cancer. In drug development, N-Acetyl-gastrin releasing peptide ethyl ester has been used as a tool for the discovery of new drugs that target the GRP receptor.
属性
CAS 编号 |
122000-99-1 |
|---|---|
分子式 |
C43H60N12O9 |
分子量 |
889 g/mol |
IUPAC 名称 |
ethyl (2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C43H60N12O9/c1-8-64-43(63)35(13-23(2)3)54-41(61)34(16-29-19-45-22-49-29)52-36(57)20-47-42(62)37(24(4)5)55-38(58)25(6)50-39(59)32(14-27-17-46-31-12-10-9-11-30(27)31)53-40(60)33(51-26(7)56)15-28-18-44-21-48-28/h9-12,17-19,21-25,32-35,37,46H,8,13-16,20H2,1-7H3,(H,44,48)(H,45,49)(H,47,62)(H,50,59)(H,51,56)(H,52,57)(H,53,60)(H,54,61)(H,55,58)/t25-,32-,33-,34-,35-,37-/m0/s1 |
InChI 键 |
XJDBEYLBPMSDAA-QQOSZXOGSA-N |
手性 SMILES |
CCOC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)C |
SMILES |
CCOC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C |
规范 SMILES |
CCOC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C |
其他 CAS 编号 |
122000-99-1 |
序列 |
HWAVGHL |
同义词 |
GRP-EE N-acetyl-gastrin releasing peptide ethyl ester N-acetyl-GRP-OCH2-CH3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



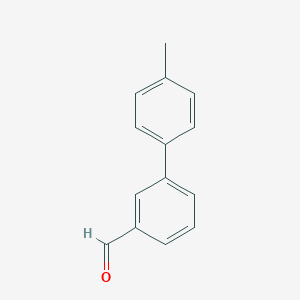
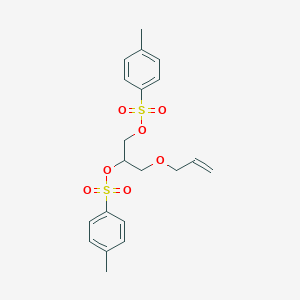
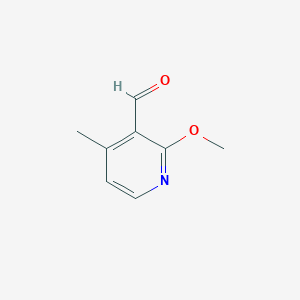

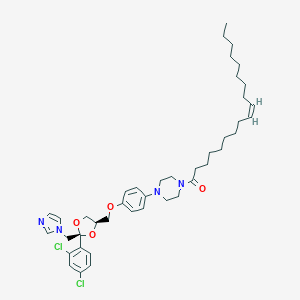
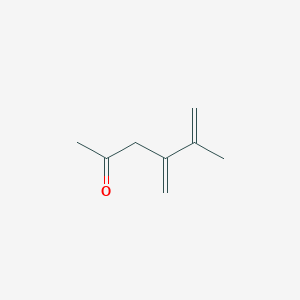

![1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone](/img/structure/B58440.png)



